

physicochemical properties of 2-Amino-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-nitrobenzothiazole

Cat. No.: B160904

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-6-nitrobenzothiazole**

This guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and biological relevance of **2-Amino-6-nitrobenzothiazole**, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

2-Amino-6-nitrobenzothiazole is an organic compound featuring a benzothiazole core structure substituted with an amino group at position 2 and a nitro group at position 6.^[1] This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as an intermediate in the synthesis of dyes and pharmaceuticals.^{[1][2]} Its appearance is typically a yellow to brown solid or powder.^{[3][4][5][6]}

Quantitative Data Summary

The key physicochemical parameters for **2-Amino-6-nitrobenzothiazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S	[5][7]
Molecular Weight	195.20 g/mol	[6]
Melting Point	247-249 °C	[3][4][8][9]
Boiling Point	411.7 ± 37.0 °C (Predicted)	[3][9]
Density	~1.47 g/cm ³ (Estimate)	[3][9]
pKa	1.76 ± 0.10 (Predicted)	[9]
Solubility	< 1 mg/mL in water at 20°C	[6]
Appearance	Yellow to brown powder/solid	[3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Amino-6-nitrobenzothiazole** are critical for its practical application.

Synthesis of 2-Amino-6-nitrobenzothiazole

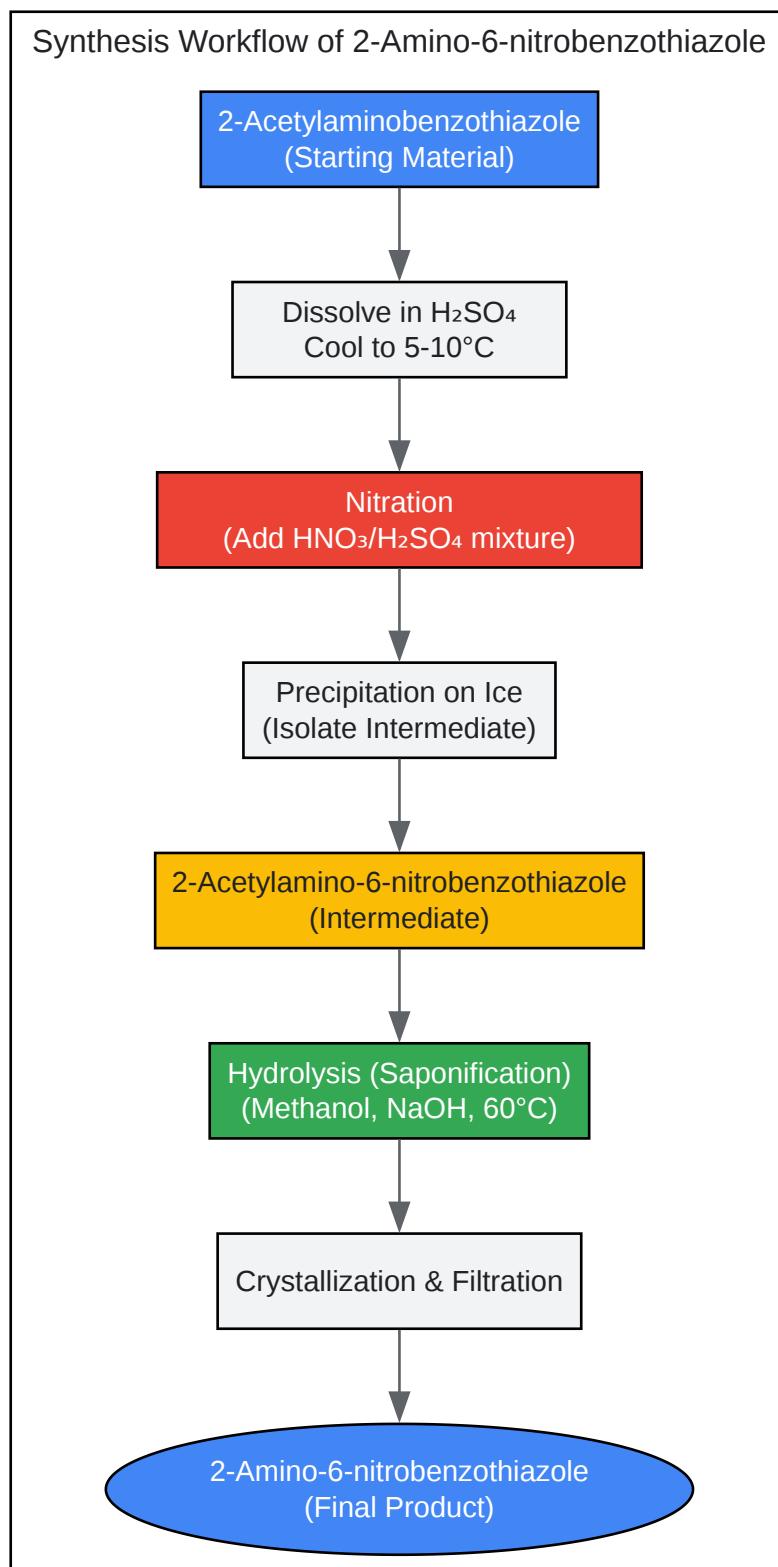
A common and effective method for synthesizing **2-Amino-6-nitrobenzothiazole** involves the nitration of an acylated precursor, 2-acetylaminobenzothiazole, followed by hydrolysis. This two-step process generally yields a purer product with higher selectivity compared to the direct nitration of 2-aminobenzothiazole.[10][11]

Protocol: Synthesis via Nitration of 2-Acetylaminobenzothiazole

- Nitration:

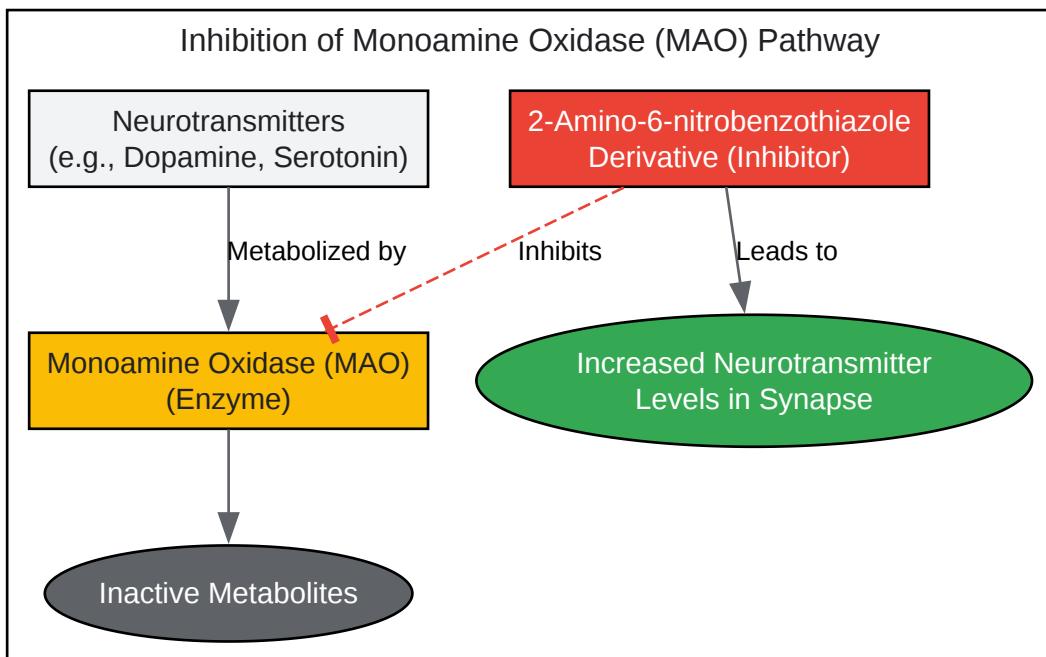
- Dissolve 2-acetylaminobenzothiazole in concentrated sulfuric acid at a controlled temperature, typically between 20-30°C.[10]
- Cool the mixture to a lower temperature range, approximately 5-10°C.[10]
- Slowly add a nitrating mixture (e.g., a mix of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.[10]

- After the addition is complete, continue stirring the mixture for several hours (e.g., 2 hours) at 10-15°C to ensure the reaction goes to completion.[10]
- Pour the reaction mixture onto ice to precipitate the product, 2-acetylamino-6-nitrobenzothiazole.[10]
- Hydrolysis (Saponification):
 - Suspend the water-moist precipitate of 2-acetylamino-6-nitrobenzothiazole in methanol. [10][11]
 - Heat the suspension to approximately 60°C.[10][11]
 - Adjust the pH to an alkaline value (e.g., pH 10.5) using a concentrated base like sodium hydroxide solution and maintain this pH for several hours to facilitate the removal of the acetyl group.[10][11]
 - Cool the mixture to room temperature (e.g., 20°C) to allow the final product, **2-amino-6-nitrobenzothiazole**, to crystallize.[10][11]
 - Isolate the solid product by filtration, wash it with methanol and then water until neutral, and dry it under a vacuum.[10]


Characterization and Property Determination

- Melting Point Determination: The melting point is determined using a standard melting point apparatus, such as a hot stage Gallen Kamp apparatus, to assess the purity of the synthesized compound.[12]
- Structural Confirmation: The chemical structure of the product is confirmed using various spectroscopic techniques:
 - FT-IR Spectroscopy: To identify characteristic functional groups. For **2-amino-6-nitrobenzothiazole**, key peaks include those for N-H stretching (amine), aromatic C-H stretching, and N-O stretching (nitro group).[3]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the arrangement of protons and carbon atoms in the molecule, ensuring the

correct isomeric form has been synthesized.[3][13]


Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis workflow and the compound's role in a biological context.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Amino-6-nitrobenzothiazole**.

Derivatives of **2-Amino-6-nitrobenzothiazole** have been synthesized and investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[14][15]

[Click to download full resolution via product page](#)

Caption: Role of a **2-Amino-6-nitrobenzothiazole** derivative as a MAO inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. shubhamspecialty.com [shubhamspecialty.com]
- 3. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 183740250 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. 2-amino-6-nitrobenzothiazole - Wikidata [wikidata.org]
- 8. 2-Amino-6-nitrobenzothiazole = 97 6285-57-0 [sigmaaldrich.com]
- 9. 2-Amino-6-nitrobenzothiazole CAS#: 6285-57-0 [m.chemicalbook.com]
- 10. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 11. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of 2-Amino-6-nitrobenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160904#physicochemical-properties-of-2-amino-6-nitrobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com